

Introduction: The Architectural Blueprint of Pyrazole-1-Carboxamides

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Compound of Interest

Compound Name: *N*-ethyl-1*H*-pyrazole-1-carboxamide

CAS No.: 150108-74-0

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N-substituted pyrazole-1-carboxamides represent a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] This privileged heterocyclic system is at the heart of numerous biologically active compounds, demonstrating a vast spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The efficacy and behavior of these molecules in a biological or material context are not solely dictated by their chemical formula but are profoundly influenced by their three-dimensional architecture and the way they interact with each other in the solid state.

Understanding the crystal structure of these compounds is paramount. It provides a high-resolution blueprint of molecular conformation, electronic distribution, and, most critically, the intricate network of intermolecular interactions that govern solubility, stability, polymorphism, and bioavailability.[4] This guide offers a comparative analysis of the crystal structure data for N-substituted pyrazole-1-carboxamides, synthesizing findings from various studies to provide researchers, scientists, and drug development professionals with field-proven insights into the structural landscape of this vital class of molecules.

Core Structural Features and Conformational Plasticity

The fundamental architecture of an N-substituted pyrazole-1-carboxamide consists of a planar five-membered pyrazole ring linked to a carboxamide group at the N1 position. The substituent

on the amide nitrogen (N-substituent) is the primary source of structural diversity and plays a decisive role in the molecule's overall conformation and subsequent crystal packing.

Planarity and Dihedral Angles: The Molecular Shape

Single-crystal X-ray diffraction studies consistently show that the pyrazole ring itself is nearly planar.[5] The carboxamide group also tends towards planarity to maximize resonance stabilization. The most significant conformational variable is the relative orientation of the N-substituent with respect to the pyrazole-carboxamide core. This is best described by the dihedral angles between the planes of the constituent rings.

For instance, in the structure of 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, the molecule adopts an "L-shape," with the dihedral angle between the two pyridyl rings being 78.37° . [6] In contrast, studies on N-substituted pyrazolines (the dihydro-analogs) show that the dihedral angle between the pyrazole and a fluoro-substituted phenyl ring can be as low as 4.64° , indicating a much more co-planar arrangement. [5][7][8] These variations highlight the conformational flexibility of the scaffold, which is heavily influenced by the steric bulk and electronic nature of the N-substituent.

A Comparative Look at Intermolecular Interactions and Supramolecular Assembly

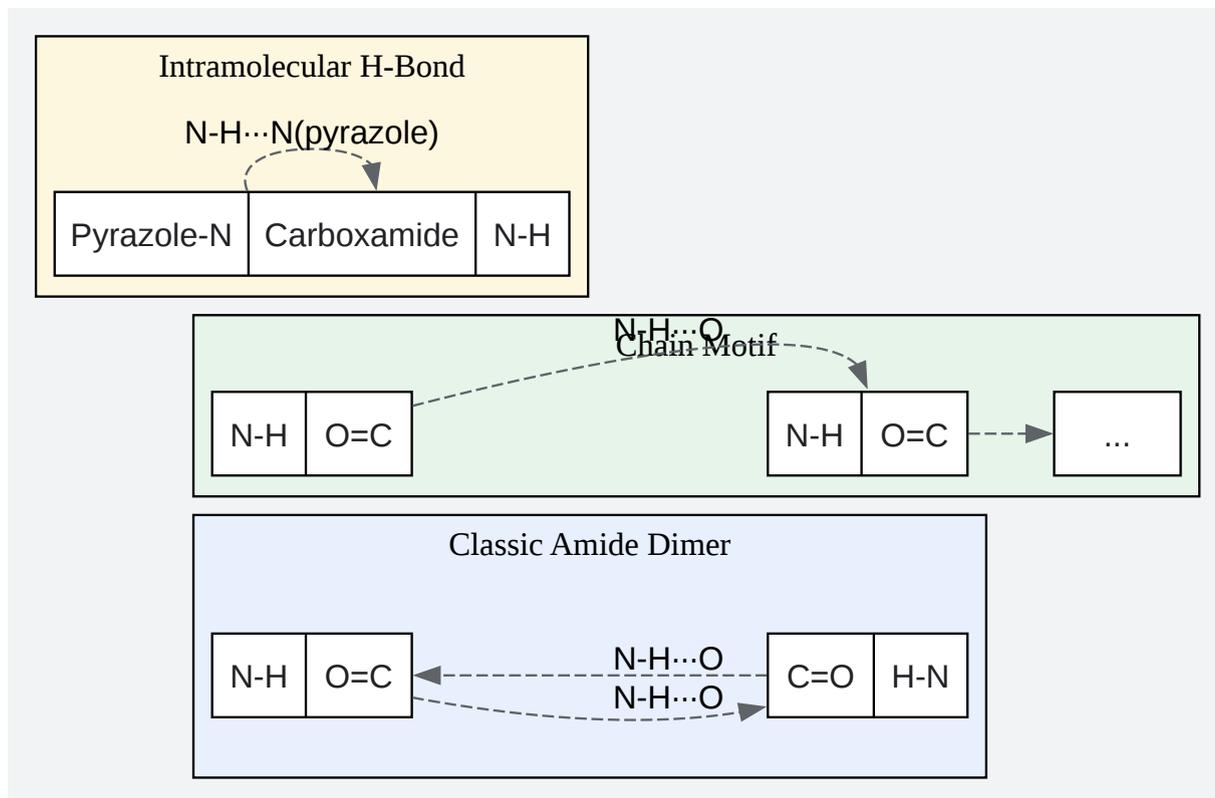
The solid-state architecture of these compounds is a masterclass in crystal engineering, governed by a hierarchy of intermolecular forces. The specific nature of the N-substituent dictates which of these interactions will dominate the crystal packing, leading to diverse supramolecular assemblies.

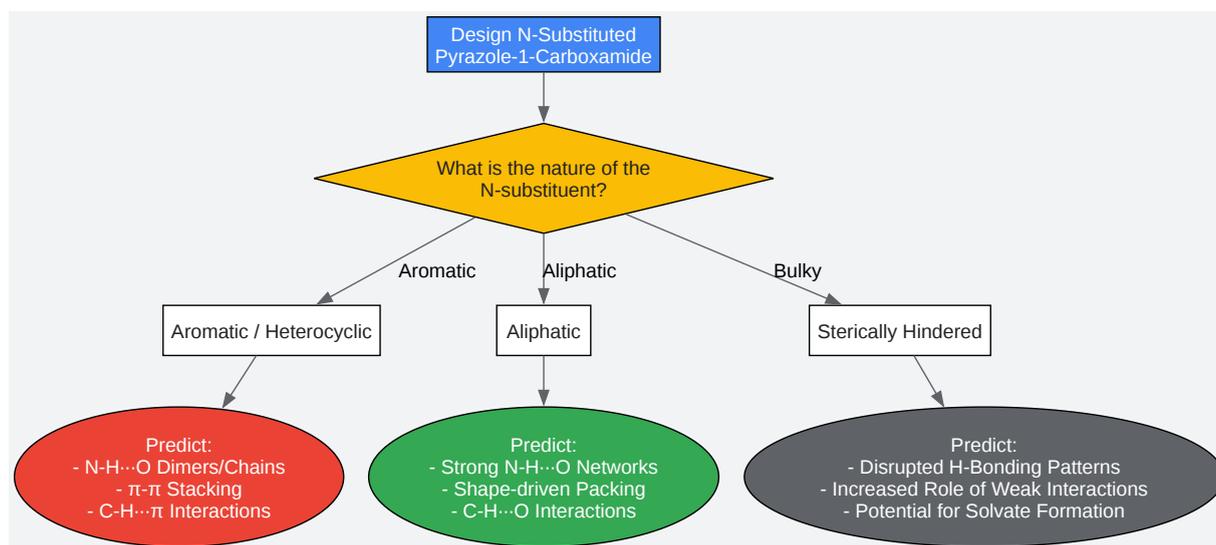
The Dominance of Hydrogen Bonding

Hydrogen bonds are the most prevalent and directional interactions in pyrazole-1-carboxamide crystals.

- Classical N-H...O Synthons: The amide N-H group is a reliable hydrogen bond donor, and the carbonyl oxygen is an excellent acceptor. This frequently leads to the formation of robust intermolecular N-H...O hydrogen bonds, which can link molecules into chains or dimers. [9]

- **Alternative Acceptors:** The pyrazole ring's sp^2 hybridized nitrogen atom can also act as a hydrogen bond acceptor. Intramolecular N-H \cdots N(pyrazolyl) hydrogen bonds are observed, which can satisfy the hydrogen bonding potential internally and influence the overall molecular conformation.[6]
- **Influence of Substituents:** When substituents with hydrogen bonding capabilities (e.g., methoxy groups, additional heterocycles) are present, the competition between potential hydrogen bond donors and acceptors becomes more complex. Studies on a pyrazole-1-carbothioamide showed that in different crystal forms (a pure form vs. a solvate vs. a co-crystal), the N-H groups engaged in different combinations of N-H \cdots S, N-H \cdots O(methoxy), and N-H \cdots O(carbonyl) contacts, demonstrating the system's sensitivity to its chemical environment.[4][10]





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Caption: Predictive workflow for crystal packing based on N-substituent type.

Experimental Protocols: From Synthesis to Structure

The successful acquisition of high-quality crystal structure data is predicated on robust synthetic and crystallization methodologies.

Synthesis of N-Substituted Pyrazole-1-Carboxamides (General Protocol)

This protocol is a generalized procedure based on common synthetic routes reported in the literature. [1][3][9][11]

- Precursor Synthesis: Begin with a suitable pyrazole precursor, such as a pyrazole-3-carboxylic acid or a pyrazole-3-carbohydrazide.
- Activation (if necessary): If starting with a carboxylic acid, it must be activated. This can be achieved by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (e.g., T3P, HATU).
- Coupling Reaction:
 - From Acid Chloride: Dissolve the appropriate amine (the source of the N-substituent) and a non-nucleophilic base (e.g., triethylamine, DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere. Cool the solution (typically to 0 °C). Add a solution of the pyrazole acid chloride dropwise.
 - From Carbohydrazide: Reflux a mixture of the pyrazole carbohydrazide and a suitable electrophile (e.g., an isocyanate or an anhydride) in a high-boiling solvent like glacial acetic acid. [9]4. Reaction Monitoring & Work-up: Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, perform an aqueous work-up to remove the base and other water-soluble by-products. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
- Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, ethyl acetate) or by column chromatography on silica gel.

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often an empirical process, but the following steps provide a solid starting point.

- Solvent Selection: Choose a solvent or solvent system in which the purified compound has moderate solubility at room temperature or elevated temperature, and lower solubility at

cooler temperatures. Common solvents include dimethylformamide (DMF), ethanol, acetone, or mixtures like ethyl acetate/hexane. [8][9]2. Slow Evaporation (Most Common Method):

- Dissolve the compound in a minimal amount of the chosen solvent in a clean vial.
- Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This allows the solvent to evaporate very slowly over several days to weeks.
- Place the vial in a vibration-free location.
- Slow Cooling:
 - Create a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., by gentle heating in a water bath).
 - Allow the solution to cool slowly to room temperature, and then potentially transfer it to a refrigerator or freezer to further decrease the solubility and induce crystallization.
- Crystal Harvesting: Once crystals of sufficient size have formed, carefully remove them from the mother liquor using forceps or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Structural Characterization

- Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the three-dimensional structure. A suitable crystal is mounted on a diffractometer, and the diffraction pattern generated by X-ray bombardment is used to solve and refine the crystal structure. [5][11]* Spectroscopic Confirmation: The bulk material should always be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and HRMS) to confirm that the crystal structure is representative of the synthesized compound. [1][12]

Conclusion

The crystal structures of N-substituted pyrazole-1-carboxamides are a rich tapestry of intermolecular interactions, where predictable motifs like hydrogen-bonded dimers are modulated by the nuanced effects of diverse N-substituents. The interplay between strong N-H...O bonds and a constellation of weaker forces like π - π stacking and C-H...O contacts provides a tunable system for crystal engineering. For drug development professionals,

understanding these packing arrangements is critical for predicting and controlling solid-state properties like solubility and stability. For materials scientists, this knowledge enables the rational design of new materials with tailored optical or electronic properties. This guide has illuminated the key structural principles and provided the experimental framework necessary for researchers to confidently explore and engineer the crystalline landscape of this exceptionally important class of molecules.

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